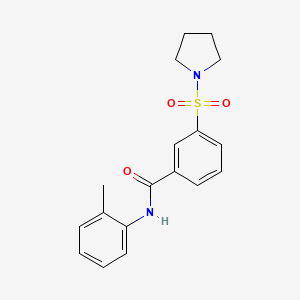![molecular formula C16H18N4O3S B5706444 1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)
1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine, also known as NITD-008, is a small molecule compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of imidazole-based compounds and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine is complex and involves multiple pathways. It has been shown to inhibit the replication of viruses by interfering with viral RNA synthesis. It also inhibits the activity of enzymes involved in cancer cell growth and reduces inflammation in neurological disorders. The exact mechanism of action is still under investigation, and further studies are needed to fully understand the molecular basis of its therapeutic properties.
Biochemical and Physiological Effects:
1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in viral RNA synthesis, cancer cell growth, and inflammation. It also affects the expression of genes involved in these processes. In animal studies, 1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine has been shown to reduce viral load, inhibit tumor growth, and improve neurological function.
Avantages Et Limitations Des Expériences En Laboratoire
1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has potent activity against a wide range of viruses, cancer cells, and neurological disorders. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can affect its bioavailability. It also has potential toxicity, which needs to be carefully evaluated in animal studies.
Orientations Futures
There are several future directions for the study of 1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine. Further studies are needed to fully understand the molecular basis of its therapeutic properties. The development of more potent and selective derivatives of 1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine could lead to the development of new drugs for the treatment of viral infections, cancer, and neurological disorders. The use of 1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine in combination with other drugs could also lead to synergistic effects. The development of new drug delivery systems could also improve the bioavailability and efficacy of 1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine.
Méthodes De Synthèse
The synthesis of 1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include piperidine, 4-nitrobenzaldehyde, and 1H-imidazole-2-thiol. The reaction proceeds through a series of steps that involve the formation of intermediates, which are then converted to the final product. The synthesis method has been optimized to yield high purity and high yield of the final compound.
Applications De Recherche Scientifique
1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including viral infections, cancer, and neurological disorders. In vitro studies have shown that 1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine has potent antiviral activity against a wide range of viruses, including dengue virus, West Nile virus, and Zika virus. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in neurological disorders.
Propriétés
IUPAC Name |
2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(19-8-2-1-3-9-19)11-24-16-17-10-14(18-16)12-4-6-13(7-5-12)20(22)23/h4-7,10H,1-3,8-9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMARQGTPPNSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)


![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)
